1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 3,5-dimethyl-1H-pyrazole to introduce nitro groups at the 4-position. This is followed by acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetylated intermediate. The final step involves the coupling of this intermediate with 4-nitro-1H-pyrazole under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The compound may also inhibit specific enzymes or receptors involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
- 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
- Bis(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methane
Uniqueness
Compared to similar compounds, 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its dual nitro and acetyl functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O5/c1-6-10(16(20)21)7(2)14(12-6)9(17)5-13-4-8(3-11-13)15(18)19/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFQSSAYXGHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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